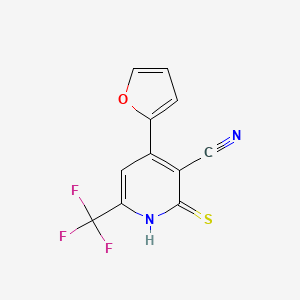![molecular formula C24H22FN3O2S B2810194 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897460-41-2](/img/structure/B2810194.png)
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a novel organic compound known for its intricate structure and potential applications in various fields of scientific research. This compound belongs to a class of quinoline derivatives and imidazothiazole compounds, which have been explored for their pharmacological and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves a multistep process that starts with the preparation of key intermediates. Common synthetic routes include:
Step 1: Preparation of 6-fluoro-2-methyl-3,4-dihydroquinoline
Subsequent cyclization forms the dihydroquinoline ring structure.
Step 2: Synthesis of imidazo[2,1-b]thiazole
This involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring.
Step 3: Coupling of intermediates
The final step involves the coupling of the quinoline and imidazothiazole intermediates through an ethanone linkage.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to increase yield and purity. Techniques such as continuous flow synthesis and automated batch reactors are employed to ensure consistency and scalability.
化学反応の分析
Types of Reactions It Undergoes
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The fluoro and methoxy groups on the quinoline and imidazothiazole rings are susceptible to oxidation under acidic or basic conditions.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation reactions.
Substitution: Electrophilic substitution can occur on the aromatic rings, particularly at positions ortho to the fluoro and methoxy groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogenating agents (e.g., bromine, iodine)
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives
Reduction: Formation of hydroquinoline derivatives
Substitution: Formation of halogenated quinoline or imidazothiazole derivatives
科学的研究の応用
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to interact with enzymes and receptors involved in cellular signaling and metabolic pathways.
Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial in cell proliferation and survival.
類似化合物との比較
1-(6-fluoro-2-methylquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(phenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
The addition of the fluoro group and the methoxyphenyl group adds unique electronic and steric properties that enhance its reactivity and biological activity.
特性
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-15-3-4-17-11-18(25)7-10-22(17)28(15)23(29)12-19-14-31-24-26-21(13-27(19)24)16-5-8-20(30-2)9-6-16/h5-11,13-15H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSFRYJXQZJNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)
![N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2810115.png)
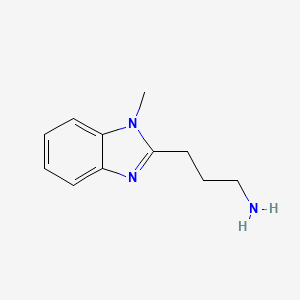
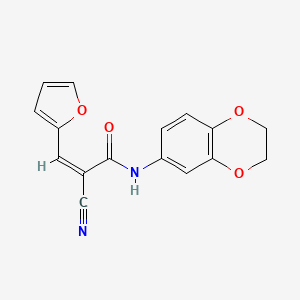
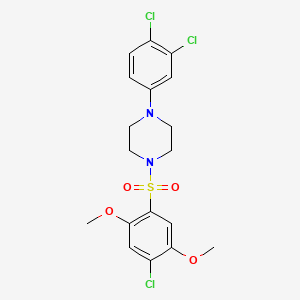
![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)
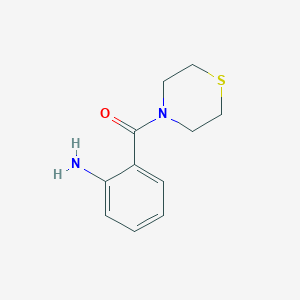
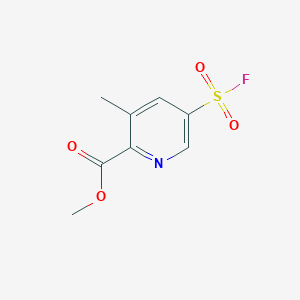
![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)
![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2810133.png)
